molecular formula C11H11NO3 B2580010 (5-methoxy-1H-indol-1-yl)acetic acid CAS No. 885524-81-2

(5-methoxy-1H-indol-1-yl)acetic acid

Cat. No. B2580010
CAS RN: 885524-81-2
M. Wt: 205.213
InChI Key: BNNOCRQLZYVEGV-UHFFFAOYSA-N
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Description

“(5-methoxy-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 885524-81-2 . It has a molecular weight of 205.21 . The compound is also known by its IUPAC Name as this compound .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H11NO3/c1-15-9-2-3-10-8(6-9)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is soluble in acetone, ethanol, ether, and castor oil. It is also soluble in chloroform but is insoluble in water . It decomposes in the presence of strong alkali but remains stable in neutral or slightly acidic media .

Scientific Research Applications

Synthesis of Novel Derivatives

Research has shown the synthesis of novel indole derivatives using (5-methoxy-1H-indol-1-yl)acetic acid. For instance, Xin-ying Wang et al. (2016) demonstrated the preparation of 2-Methylindole-3-acetic acid and its 5-methoxy derivative, leading to the synthesis of combined indole-benzimidazoles (Wang et al., 2016).

Antioxidant and Antimicrobial Properties

Several studies have explored the antioxidant and antimicrobial properties of indole derivatives. For example, research by N. Naik et al. (2011) evaluated novel indole-3-acetic acid analogues for antioxidant activities, indicating the potential of these derivatives in therapeutic applications (Naik et al., 2011). Additionally, T. B. Goh et al. (2015) investigated various 6-methoxytetrahydro-β-carboline derivatives for their antioxidant and cytotoxicity properties (Goh et al., 2015).

Pharmacological Screening

K. Rubab et al. (2017) conducted pharmacological screening of some indole derivatives, revealing antibacterial activities and potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).

Development of Bioactive Compounds

Research has also focused on the development of bioactive compounds using indole derivatives. For example, studies have been conducted on synthesizing and characterizing novel indole-based compounds with antimicrobial activity (Nagarapu & Pingili, 2014).

Investigation of Indole Derivatives in Sponges

The investigation of brominated tryptophan alkaloids from thorectidae sponges, including this compound, has been a subject of interest, examining the structures and biological activities of these compounds (Segraves & Crews, 2005).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include (5-methoxy-1h-indol-1-yl)acetic acid, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with various targets in the body.

Mode of Action

Indole derivatives are known to interact with their targets and cause various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses . It is possible that this compound may interact with its targets in a similar manner, leading to various biological effects.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways and have downstream effects on various biological processes.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability

Result of Action

One study has shown that an indole derivative exhibited the capability to decrease lipid peroxidation and scavenge superoxide radicals . This suggests that this compound may have similar antioxidant effects at the molecular and cellular levels.

properties

IUPAC Name

2-(5-methoxyindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-9-2-3-10-8(6-9)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNOCRQLZYVEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(5-methoxy-1H-indol-1-yl)acetate (745 mg, 3.40 mmol) in MeOH (20 ml), aqueous 4N sodium hydroxide (935 μl, 3.74 mmol) was slowly added and the reaction was stirred at room temperature for 1 hour. The solvent was removed and the residue was partitioned between ethyl acetate and water. The aqueous phase was acidified with 2.5M HCl and extracted with ethyl acetate. This organic phase was washed with brine, dried over Na2SO4 and evaporated to dryness to give the title compound (510 mg, 2.485 mmol, 73% yield). MS/ESI+ 206.1 [MH]+.
Name
methyl 2-(5-methoxy-1H-indol-1-yl)acetate
Quantity
745 mg
Type
reactant
Reaction Step One
Quantity
935 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
73%

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